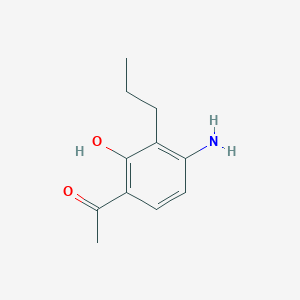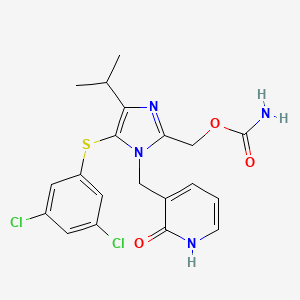
1-(4-amino-2-hydroxy-3-propylphenyl)Ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-amino-2-hydroxy-3-propylphenyl)Ethanone is an organic compound that belongs to the class of phenyl ethanones These compounds are characterized by the presence of a phenyl group attached to an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-2-hydroxy-3-propylphenyl)Ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a substituted benzene derivative. The reaction typically uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-amino-2-hydroxy-3-propylphenyl)Ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ethanone moiety may produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Possible applications in drug development and as a pharmacophore in medicinal chemistry.
Industry: Use as an intermediate in the production of dyes, polymers, and other materials.
Mecanismo De Acción
The mechanism of action of 1-(4-amino-2-hydroxy-3-propylphenyl)Ethanone depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Amino-2-hydroxy-phenyl)-ethanone: Lacks the propyl group, which may affect its reactivity and applications.
1-(4-Amino-3-propyl-phenyl)-ethanone: Lacks the hydroxyl group, potentially altering its chemical properties.
1-(2-Hydroxy-3-propyl-phenyl)-ethanone: Lacks the amino group, which may influence its biological activity.
Uniqueness
1-(4-amino-2-hydroxy-3-propylphenyl)Ethanone is unique due to the presence of all three functional groups (amino, hydroxyl, and propyl) on the phenyl ring
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
1-(4-amino-2-hydroxy-3-propylphenyl)ethanone |
InChI |
InChI=1S/C11H15NO2/c1-3-4-9-10(12)6-5-8(7(2)13)11(9)14/h5-6,14H,3-4,12H2,1-2H3 |
Clave InChI |
XPNYJCJVAVZWSK-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=CC(=C1O)C(=O)C)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Benzyl-5-oxo-4,6-dihydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B8722576.png)
![Ethyl 2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate](/img/structure/B8722579.png)

![3,4-Dichloro-N-[2-(furan-3-yl)-2-oxoethyl]benzamide](/img/structure/B8722590.png)
![5-amino-1-[3-(benzyloxy)propoxy]-1H-imidazole-4-carboxamide](/img/structure/B8722608.png)

